

Synthesis of C2-substituted morpholines using 2-(Chloromethyl)-4-methylmorpholine

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-methylmorpholine

CAS No.: 40987-31-3

Cat. No.: B1520466

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Precision Synthesis of C2-Functionalized Morpholines

Application Note: Utilization of 2-(Chloromethyl)-4-methylmorpholine in Medicinal Chemistry couplings.

Strategic Overview

The morpholine ring is a "privileged scaffold" in modern drug discovery, widely utilized to modulate physicochemical properties.[1] Specifically, the introduction of a (4-methylmorpholin-2-yl)methyl moiety is a proven strategy to:

- Enhance Water Solubility: The basic nitrogen () allows for salt formation at physiological pH.
- Improve Metabolic Stability: The ether linkage and cyclic structure often resist oxidative metabolism better than flexible alkyl chains.
- Optimize ADME: Reduce lipophilicity (

) while maintaining hydrogen bond acceptor capabilities.

This guide focuses on the robust utilization of **2-(chloromethyl)-4-methylmorpholine** (typically supplied as the hydrochloride salt, CMM-HCl) to generate C2-substituted libraries. Unlike simple alkyl halides, this reagent requires specific handling to manage the protonated amine and optimize the leaving group reactivity.

Critical Reagent Handling & Properties

Compound: **2-(Chloromethyl)-4-methylmorpholine** Hydrochloride CAS: 144053-97-4 (HCl salt) Structure: A morpholine ring with a methyl group at

and a chloromethyl group at

Property	Specification	Operational Note
Physical State	White to off-white hygroscopic solid	Store in desiccator; weigh quickly to avoid water uptake.
Solubility	Water, Methanol, DMSO	Poor solubility in non-polar solvents (DCM, Toluene) until neutralized.
Stability	Stable as HCl salt	Free base is prone to slow degradation/oxidation; generate in situ is recommended.
Reactivity	Moderate Electrophile (Alkyl Chloride)	Requires activation (Heat/KI) or strong nucleophiles.

Mechanistic Insight: The "Finkelstein Assist"

Direct reaction of alkyl chlorides with nucleophiles can be sluggish. For CMM-HCl, the reaction rate is significantly enhanced by iodide catalysis (Finkelstein reaction).

- Neutralization: The base (

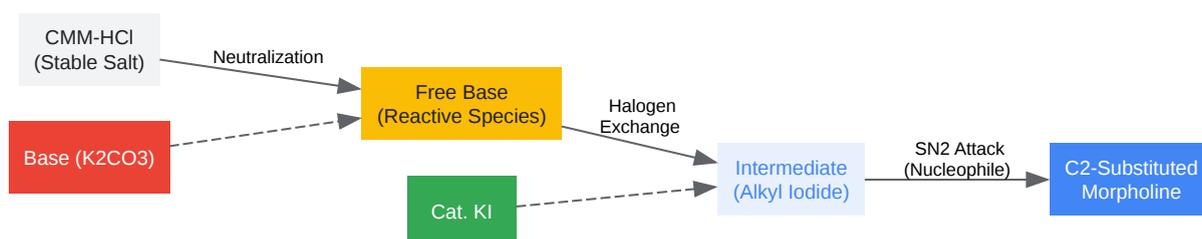
or

) neutralizes the HCl salt, liberating the free amine base.

- Activation: Added Potassium Iodide (KI) displaces the chloride to form the more reactive alkyl iodide in situ.

- Coupling: The target nucleophile (

) rapidly displaces the iodide.



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Figure 1: Mechanistic pathway highlighting the critical in situ activation step.

Core Protocol A: Synthesis of Phenolic Ethers

Target: Kinase inhibitors, GPCR ligands requiring aromatic ether linkages.

This is the most common application. The reaction connects a phenol (Ar-OH) to the morpholine scaffold.

Materials

- Substrate: Phenol derivative (1.0 equiv)
- Reagent: CMM-HCl (1.2 – 1.5 equiv)
- Base: Potassium Carbonate () (3.0 equiv)

- Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)
- Solvent: DMF (anhydrous) or Acetonitrile (ACN)

Step-by-Step Procedure

- Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend the Phenol (1.0 mmol) and (3.0 mmol) in DMF (5 mL). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the phenol (Phenoxide formation).
- Reagent Addition: Add CMM-HCl (1.2 mmol) and KI (0.1 mmol) directly to the suspension.
- Reaction: Seal the vial and heat to 80°C. Stir vigorously for 4–12 hours.
 - Checkpoint: Monitor by LC-MS.[2] The chloride is less reactive; if conversion is <50% at 4h, increase temp to 90°C.
- Workup (Critical):
 - Cool to RT. Dilute with EtOAc (30 mL) and Water (30 mL).
 - pH Adjustment: The product is a base. Ensure the aqueous layer is pH > 9 (add dilute NaOH if necessary) to keep the morpholine in the organic layer.
 - Wash organic layer with Brine (2x) to remove DMF.
 - Dry over , filter, and concentrate.[3]
- Purification: Flash chromatography (DCM/MeOH gradient). The product is polar; usually elutes with 5-10% MeOH.

Core Protocol B: N-Alkylation of Heterocycles

Target: Indoles, Benzimidazoles, Pyrazoles.

Nitrogen nucleophiles are often more sensitive to steric hindrance. Cesium carbonate is recommended due to the "Cesium Effect" (higher solubility/basicity).

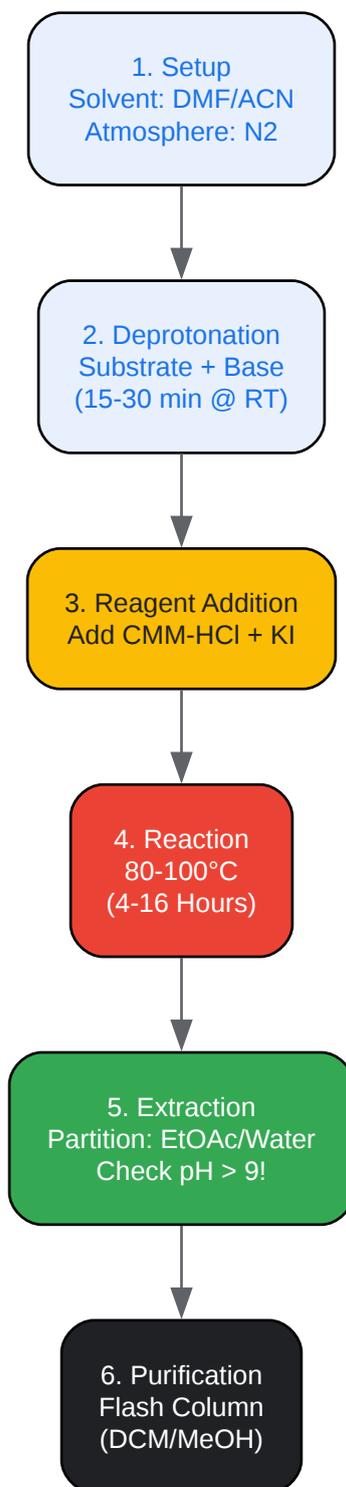
Materials

- Substrate: N-Heterocycle (e.g., Indole) (1.0 equiv)
- Reagent: CMM-HCl (1.5 equiv)
- Base: Cesium Carbonate () (2.5 equiv)
- Solvent: DMF or NMP

Step-by-Step Procedure

- Activation: Dissolve the heterocycle in DMF. Add and stir at RT for 30 mins.
- Addition: Add CMM-HCl (solid) and KI (0.1 equiv).
- Heating: Heat to 90–100°C for 16 hours.
 - Note: N-alkylation often requires higher temperatures than O-alkylation due to the reduced nucleophilicity of delocalized nitrogen systems.
- Workup: Similar to Protocol A. If the product is highly water-soluble, use DCM/Isopropanol (3:1) for extraction.^{[2][4]}

Experimental Workflow Diagram



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Figure 2: Standard operational workflow for CMM coupling reactions.

Representative Reactivity Profile

The following table summarizes expected outcomes based on nucleophile class using the standard

/DMF/KI protocol.

Nucleophile Class	Example Substrate	Conditions	Expected Yield	Primary Challenge
Phenols	4-Chlorophenol	80°C, 4h	High (80-95%)	O- vs C-alkylation (rarely an issue with phenols)
Indoles	5-Methoxyindole	90°C, 12h	Moderate (60-75%)	N1 vs C3 selectivity; Steric hindrance
Primary Amines	Benzylamine	60°C, 2h	High (85-95%)	Over-alkylation (use excess amine)
Amides	Benzamide	100°C, 16h	Low-Moderate	Low nucleophilicity; requires NaH (strong base)
Thiols	Thiophenol	RT - 40°C	High (90%+)	Oxidation to disulfide; maintain inert atm.

Troubleshooting & Expert Tips

- Product Stuck in Water Layer:
 - Cause: The morpholine nitrogen is protonated during workup if the aqueous layer is neutral or acidic.
 - Fix: Always basify the aqueous layer to pH 10-11 with 1N NaOH before extraction. For highly polar products, use continuous extraction or a "salting out" method (saturate

aqueous layer with NaCl).

- Low Conversion:
 - Cause: Chloride is a poor leaving group.
 - Fix: Ensure KI is fresh. Switch solvent to NMP (N-methyl-2-pyrrolidone) to allow higher reaction temperatures ().
- Reagent Decomposition:
 - Cause: The free base of **2-(chloromethyl)-4-methylmorpholine** is less stable than the salt.
 - Fix: Do not "free base" the reagent in a separate step and store it. Generate it in situ in the reaction vessel.

References

- General Morpholine Synthesis & Utility
 - Topic: Comprehensive review of morpholine synthesis and biological relevance.[5][6]
 - Source: Biological relevance and synthesis of C-substituted morpholine derivatives.
- Nucleophilic Substitution Protocols
 - Topic: General protocols for reactions on chloromethyl heterocycles (analogous to 4-(chloromethyl)-2-fluoropyridine).
 - Source: BenchChem Applic
- Reagent Properties & Safety
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 - Source: Cole-Parmer MSDS.
- Related Synthetic Methodology

- Topic: Synthesis of N-methylmorpholine-substituted benzimidazolium salts (demonstrating the use of chloromethyl morpholine precursors).
- Source: MDPI, Molecules 2022.

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